molecular formula C10H14ClNO B15275219 1-(3-Chlorophenoxy)butan-2-amine

1-(3-Chlorophenoxy)butan-2-amine

Cat. No.: B15275219
M. Wt: 199.68 g/mol
InChI Key: YCOWENKTYWDHDF-UHFFFAOYSA-N
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Description

1-(3-Chlorophenoxy)butan-2-amine is an aromatic amine derivative featuring a butan-2-amine backbone substituted with a 3-chlorophenoxy group. The chlorine atom at the meta position on the phenyl ring and the amine group on the second carbon of the butane chain define its core structure, influencing its electronic, steric, and pharmacokinetic properties.

Properties

Molecular Formula

C10H14ClNO

Molecular Weight

199.68 g/mol

IUPAC Name

1-(3-chlorophenoxy)butan-2-amine

InChI

InChI=1S/C10H14ClNO/c1-2-9(12)7-13-10-5-3-4-8(11)6-10/h3-6,9H,2,7,12H2,1H3

InChI Key

YCOWENKTYWDHDF-UHFFFAOYSA-N

Canonical SMILES

CCC(COC1=CC(=CC=C1)Cl)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Chlorophenoxy)butan-2-amine can be synthesized through several methodsThe reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process .

Industrial Production Methods: In an industrial setting, the synthesis of 1-(3-Chlorophenoxy)butan-2-amine may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chlorophenoxy)butan-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(3-Chlorophenoxy)butan-2-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals .

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenoxy)butan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis categorizes analogs based on substituent variations, positional isomerism, and functional group modifications.

Positional Isomers

1-(4-Chlorophenyl)butan-2-amine (4-CAB)
  • Structure : Chlorine at the para position on the phenyl ring.
  • Regulatory Status : Classified as a controlled substance in Switzerland under narcotics legislation .
  • Pharmacological Impact : Positional isomerism (para vs. meta) may alter receptor binding affinity and metabolic stability. Para-substituted analogs often exhibit enhanced lipophilicity and delayed clearance compared to meta isomers.

Amine Position Variants

1-(3-Chlorophenyl)butan-1-amine
  • Structure : Amine group on the first carbon of the butane chain.
  • A hydrochloride salt variant (CAS 2098000-35-0) is documented, suggesting enhanced solubility for pharmaceutical formulations .

Substituent Modifications

1-(3,4-Dimethoxyphenyl)butan-2-amine
  • Structure : Methoxy groups at the 3- and 4-positions of the phenyl ring.
  • Electronic Effects: Methoxy groups are electron-donating, contrasting with chlorine’s electron-withdrawing nature.
  • Molecular Weight : 230.31 g/mol (vs. ~213.67 g/mol for the target compound).
1-(2-Bromophenyl)butan-2-amine hydrochloride
  • Structure : Bromine substituent at the ortho position.
  • Steric and Electronic Effects : Bromine’s larger atomic radius increases steric hindrance, while its higher electronegativity may alter dipole moments and binding kinetics. The hydrochloride salt (CAS 1379944-29-2) has a molecular weight of 264.59 g/mol .

Functional Group Replacements

1-(Morpholin-4-yl)butan-2-amine
  • Structure: Morpholine ring replaces the chlorophenoxy group.
  • Pharmacological Relevance : Morpholine derivatives are common in drug design for improved solubility and bioavailability. This compound (CAS 847798-58-7) has a molecular weight of 158.24 g/mol, significantly lower than the target compound due to the absence of the aromatic system .
(2R)-1-(Benzyloxy)butan-2-amine
  • Structure: Benzyloxy group replaces chlorophenoxy.
  • Physicochemical Properties : Higher lipophilicity (density ~1.002 g/cm³) due to the benzyl group, which may enhance blood-brain barrier penetration. Boiling point: 80°C at 0.1 mmHg .

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